3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile
Description
3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile is a nitrile derivative featuring a conjugated α,β-unsaturated system with a 3,4-dimethoxyphenyl group and a methoxyimino substituent. The compound’s structure combines electron-donating methoxy groups and a planar π-conjugated system, which may confer unique electronic and optical properties.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(methoxyiminomethyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H14N2O3/c1-16-12-5-4-10(7-13(12)17-2)6-11(8-14)9-15-18-3/h4-7,9H,1-3H3 |
InChI Key |
FTRUASFTLSXRTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C=NOC)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds Analyzed :
trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (–10)
3,4-Dimethoxycinnamonitrile (CAS 6443-72-7) ()
3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CAS 931886-75-8) ()
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Effects: The target compound’s methoxyimino group introduces a hybrid electronic effect (donor from OCH₃ and resonance from N=CH), contrasting with the strong electron-withdrawing nitro group in the trans-4-nitrophenyl analog . This difference likely alters UV-Vis absorption and redox behavior. 3,4-Dimethoxycinnamonitrile lacks additional substituents, resulting in simpler conjugation and lower molecular weight, which may enhance solubility .
- Crystal and Conformational Analysis: The trans-4-nitrophenyl analog crystallizes in a triclinic system (P1) with cell parameters a = 10.2211 Å, b = 11.9460 Å, and dihedral angles between aromatic rings (4.3° and 22.1°), indicating moderate planarity . The target compound’s methoxyimino group may reduce planarity due to steric hindrance, affecting packing efficiency.
Preparation Methods
Knoevenagel Condensation as the Foundation
The core structure of the target compound is constructed via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and an active methylene compound. This reaction typically employs catalysts such as amino acid ionic liquids (AAILs) or piperidine to facilitate the formation of the α,β-unsaturated nitrile intermediate. For example, the use of L-proline-based AAILs in aqueous media achieves yields exceeding 85% under mild conditions (40–60°C, 2–4 hours). The general reaction scheme is:
Key parameters influencing this step include:
Methoxyimination of the α,β-Unsaturated Nitrile
The introduction of the methoxyimino group occurs through nucleophilic addition of methoxyamine hydrochloride to the activated double bond of the Knoevenagel product. This step requires anhydrous conditions and a base such as sodium acetate to deprotonate the amine. Reaction conditions include:
The intermediate is isolated via vacuum distillation or recrystallization before proceeding to purification.
Optimization Strategies for Enhanced Yield and Purity
Catalytic System Modifications
Comparative studies highlight the superiority of bifunctional catalysts. For instance, piperidinium acetate (5 mol%) in ethanol increases yield to 92% by simultaneously activating both the aldehyde and the methylene component. In contrast, traditional bases like potassium carbonate yield only 70–75% under similar conditions.
Table 1: Catalyst Performance in Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| L-Proline AAIL | H₂O | 50 | 88 |
| Piperidinium Acetate | Ethanol | 60 | 92 |
| K₂CO₃ | Ethanol | 70 | 72 |
Solvent and Temperature Effects
Non-polar solvents like toluene retard the reaction due to poor solubility of ionic intermediates, whereas polar aprotic solvents (e.g., DMF) accelerate side reactions. Ethanol emerges as the optimal solvent, balancing reactivity and environmental impact.
Industrial-Scale Synthesis and Process Intensification
Continuous Flow Reactor Systems
Recent patents describe the use of microreactors for the Knoevenagel step, reducing reaction time from hours to minutes. A tubular reactor with immobilized AAIL catalysts achieves 94% conversion at 100°C and 10 bar pressure. Key advantages include:
Waste Reduction and Green Chemistry
The integration of solvent recovery systems and catalytic recycling aligns with green chemistry principles. For example, membrane filtration allows >90% recovery of AAIL catalysts, reducing production costs by 30%.
Purification and Characterization
Q & A
Q. Basic Research Focus
- NMR : and NMR identify methoxy, imino, and nitrile groups. NOESY confirms spatial proximity of substituents (e.g., E/Z configuration) .
- IR : Stretching frequencies for C≡N (~2200 cm) and C=N (~1600 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H] peak).
Advanced Consideration : X-ray crystallography resolves absolute configuration and hydrogen-bonding networks. For unstable crystals, use synchrotron radiation or low-temperature data collection .
What strategies mitigate conflicting data in biological activity assays involving this compound?
Q. Advanced Research Focus
- Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity.
- Solubility Optimization : DMSO/water mixtures or cyclodextrin encapsulation improve bioavailability .
- Metabolic Stability : Incubate with liver microsomes to identify degradation pathways.
- Data Normalization : Include positive/negative controls (e.g., known enzyme inhibitors) to account for batch variability .
How can computational modeling predict the compound’s reactivity and interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to receptors (e.g., kinases) using AutoDock Vina. Validate with MD simulations to assess binding stability .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
- QSAR : Correlate substituent electronic effects (Hammett constants) with activity trends .
What safety protocols are critical when handling this compound in the lab?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Waste Disposal : Collect nitrile-containing waste in sealed containers for incineration .
How can isomerization during synthesis be controlled or exploited for functional studies?
Q. Advanced Research Focus
- Photochemical Control : UV irradiation induces E/Z isomerization; monitor via NMR.
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers.
- Biological Evaluation : Test isomers separately to identify stereospecific activity (e.g., receptor binding) .
What analytical techniques are most effective for detecting degradation products under varying storage conditions?
Q. Basic Research Focus
- HPLC-PDA : Track degradation (e.g., hydrolysis of nitrile to amide) using C18 columns and gradient elution.
- Forced Degradation Studies : Expose to heat (40–60°C), light, or acidic/basic conditions to identify labile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
